molecular formula C15H12O6 B12300665 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B12300665
M. Wt: 288.25 g/mol
InChI Key: BJNCWLSOQIVKIX-UHFFFAOYSA-N
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Description

2’,3,5,7-Tetrahydroxyflavanone is a chemical compound belonging to the flavanone subclass of flavonoids. It is characterized by its four hydroxyl groups attached to the flavanone backbone. This compound is known for its presence in various plants and its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3,5,7-Tetrahydroxyflavanone can be synthesized through the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process involves specific reaction conditions, such as the use of appropriate catalysts and solvents to facilitate the isomerization .

Industrial Production Methods: Industrial production of 2’,3,5,7-Tetrahydroxyflavanone typically involves chemical synthesis using starting materials like benzophenone and phenol derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,3,5,7-Tetrahydroxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated flavanones, which can exhibit different biological activities .

Scientific Research Applications

2’,3,5,7-Tetrahydroxyflavanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3,5,7-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2’,3,5,7-Tetrahydroxyflavanone can be compared with other similar flavanones:

These comparisons highlight the unique structural features and biological activities of 2’,3,5,7-Tetrahydroxyflavanone, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNCWLSOQIVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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